

Application Notes for **Eed226**: A Potent Allosteric PRC2 Inhibitor

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Compound of Interest

Compound Name: *Eed226*
Cat. No.: *B15603109*

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Introduction

Eed226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor, directly binding to the trimethylated H3K27 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit.[2][3] This binding induces a conformational change in EED, leading to a loss of PRC2's catalytic activity.[3] Unlike S-adenosylmethionine (SAM) competitive inhibitors that target the EZH2 catalytic subunit, **Eed226** offers a distinct mechanism of action.[3] This makes it a valuable tool for studying PRC2 biology and a potential therapeutic agent for PRC2-dependent cancers, including those with EZH2 mutations that confer resistance to EZH2-targeted inhibitors.[3][4]

Mechanism of Action

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the methylation of histone H3 at lysine 27 (H3K27).[3] The binding of the EED subunit to existing H3K27me3 marks allosterically enhances the catalytic activity of EZH2, creating a positive feedback loop for maintaining repressive chromatin domains.

Eed226 disrupts this process by occupying the H3K27me3 binding pocket on EED.[3] This prevents the allosteric activation of EZH2 and inhibits the methyltransferase activity of the PRC2 complex, leading to a global reduction in H3K27me2 and H3K27me3 levels and the reactivation of PRC2 target genes.[1][3]

Caption: Mechanism of **Eed226** action on the PRC2 complex.

Biological Activity and Data

Eed226 demonstrates potent activity in both enzymatic and cell-based assays. It effectively reduces H3K27 methylation levels and inhibits the proliferation of cancer cell lines, particularly those with EZH2 mutations.[5]

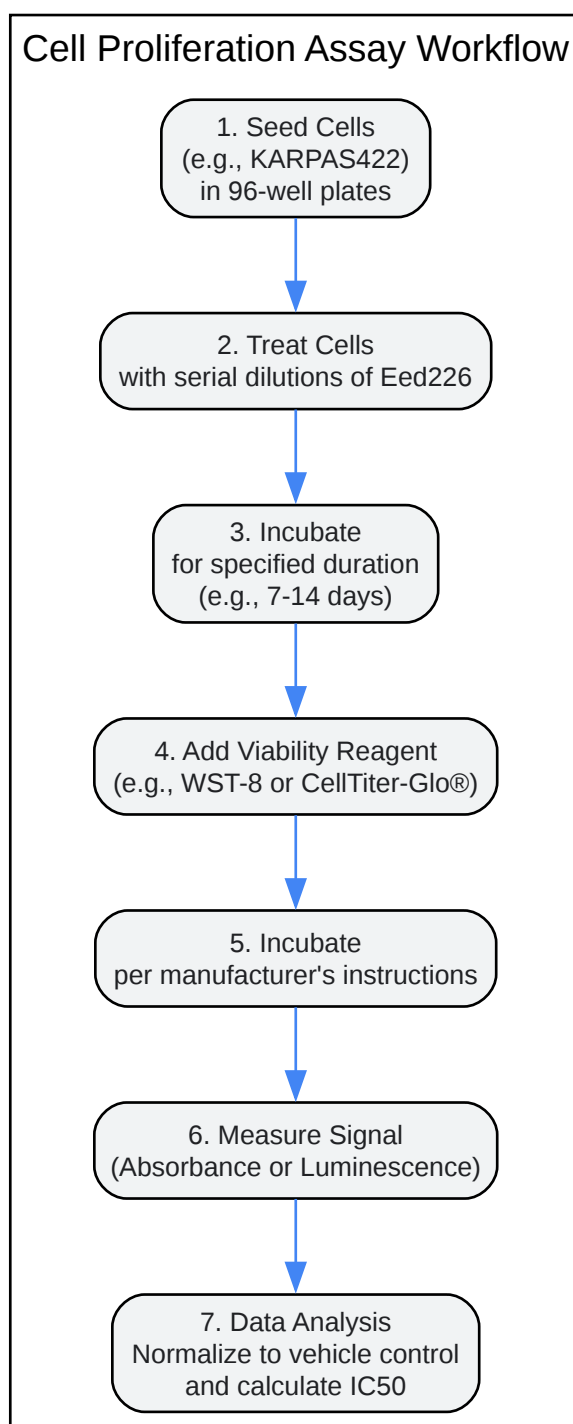
Assay Type	Substrate / Cell Line	IC50 Value	Reference
In Vitro Enzymatic Assay	H3K27me0 Peptide	23.4 nM	[1][2]
In Vitro Enzymatic Assay	Mononucleosome	53.5 nM	[1][2]
Antiproliferative Assay	KARPAS422 (EZH2 Y641N mutant)	0.08 μ M (80 nM)	[1][2][6]
H3K27me3 Reduction Assay	G401 Cells (ELISA)	0.22 μ M (220 nM)	[1][6]

Experimental Protocols

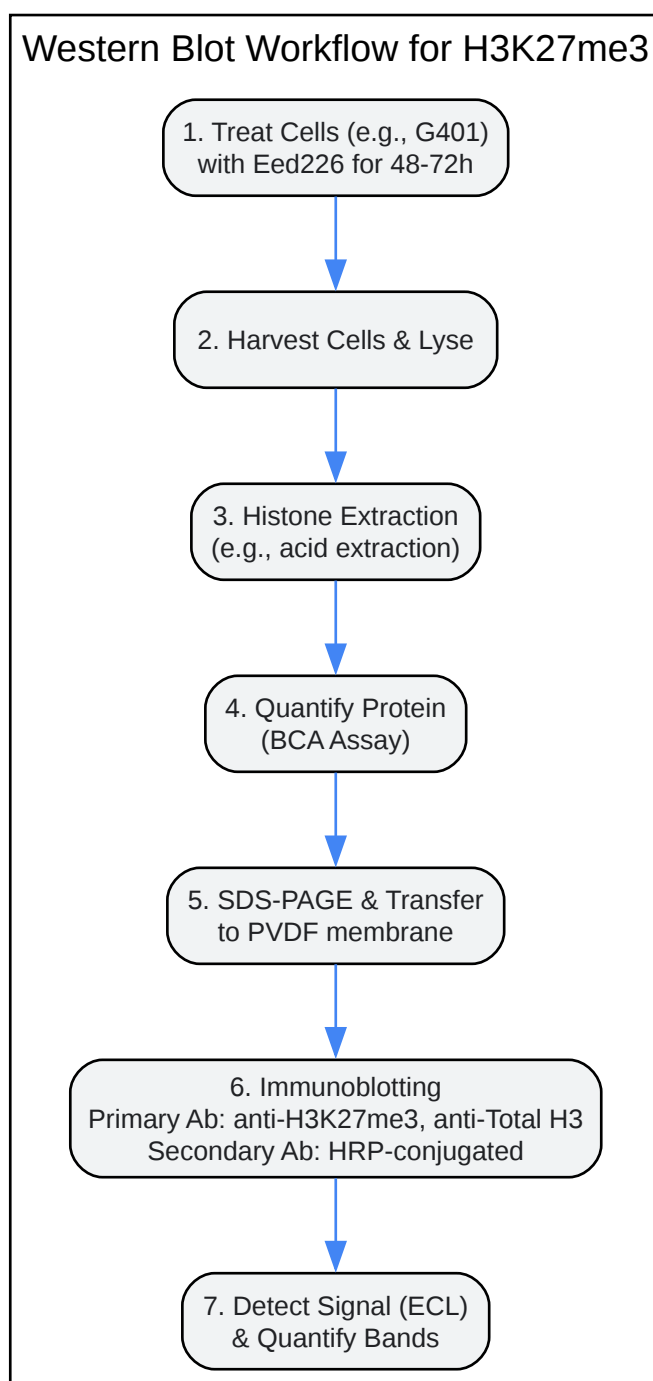
Protocol 1: Cell Proliferation Assay

This protocol describes how to measure the effect of **Eed226** on the proliferation of a susceptible cancer cell line, such as KARPAS422 (diffuse large B-cell lymphoma with an EZH2 Y641N mutation).

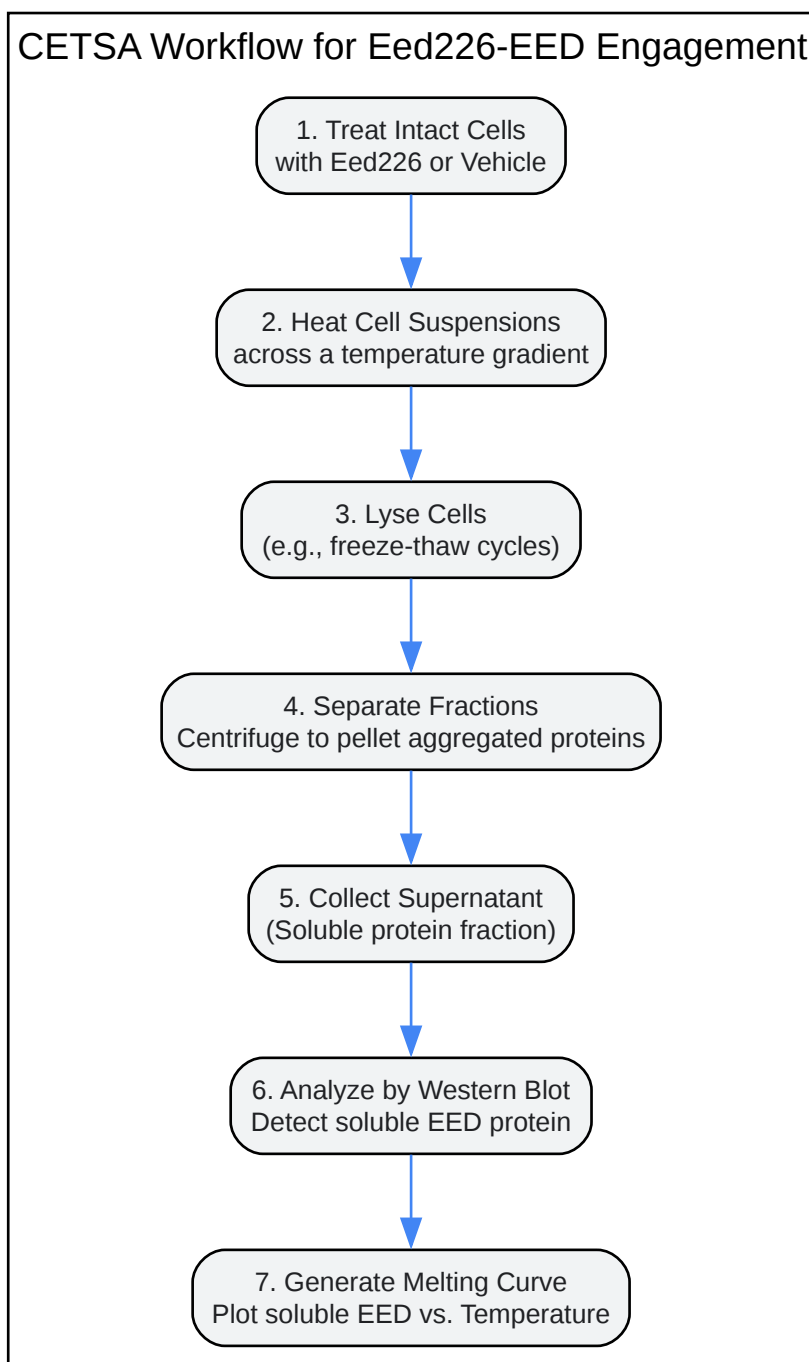
Cell Proliferation Assay Workflow



Western Blot Workflow for H3K27me3



CETSA Workflow for Eed226-EED Engagement



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References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]

- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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